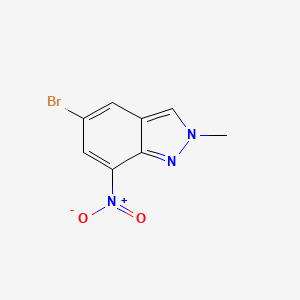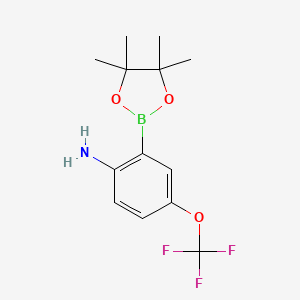
2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride
Descripción general
Descripción
2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 1803587-60-1 . It has a molecular weight of 241.6 and its IUPAC name is 2,2,2-trifluoroethyl nicotinate hydrochloride .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride, is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The InChI code for 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride is 1S/C8H6F3NO2.ClH/c9-8(10,11)5-14-7(13)6-2-1-3-12-4-6;/h1-4H,5H2;1H .Physical And Chemical Properties Analysis
2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Application Summary
Trifluoromethylpyridine (TFMP) derivatives, such as 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Results or Outcomes
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It’s expected that many novel applications of TFMP will be discovered in the future .
Synthesis of Novel Active Ingredients
Application Summary
Trifluoromethylpyridine (TFMP) derivatives, including 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride, are used in the synthesis of active ingredients in agrochemical and pharmaceutical products . Several TFMP derivatives are undergoing clinical trials, and many candidates are expected to be discovered in the future .
Results or Outcomes
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It’s expected that many novel applications of TFMP will be discovered in the future .
Synthesis of Fluorinated Pyridines
Application Summary
Fluoropyridines, including 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are used in the synthesis of various biological active compounds .
Methods of Application
Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
Synthesis of Novel Active Ingredients
Application Summary
Trifluoromethylpyridine (TFMP) derivatives, including 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride, are used in the synthesis of active ingredients in agrochemical and pharmaceutical products . Several TFMP derivatives are undergoing clinical trials, and many candidates are expected to be discovered in the future .
Results or Outcomes
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It’s expected that many novel applications of TFMP will be discovered in the future .
Synthesis of Fluorinated Pyridines
Application Summary
Fluoropyridines, including 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are used in the synthesis of various biological active compounds .
Methods of Application
Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
Safety And Hazards
The compound has been classified under GHS07 and has a signal word of warning . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)5-14-7(13)6-2-1-3-12-4-6;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDJNJNDQLFUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



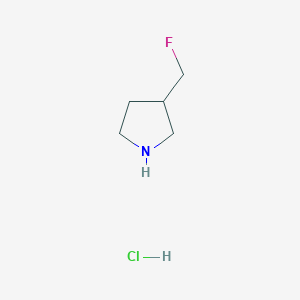
![1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1447619.png)

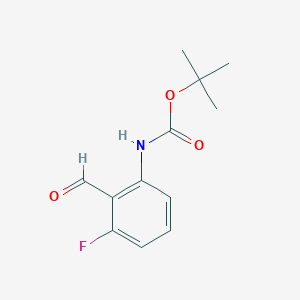

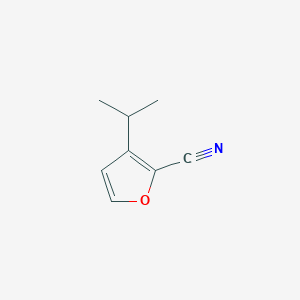


![4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid](/img/structure/B1447631.png)

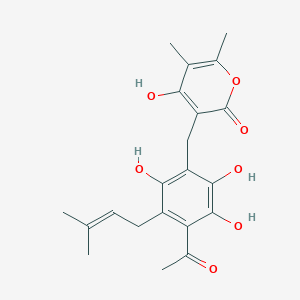
![3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione hydrochloride](/img/structure/B1447637.png)
